5-Aminopyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Aminopyrrolidin-2-one can be achieved through several methods. One approach involves the reaction between the appropriate ketone and ammonium acetate, and cyclization of N-alkylidene- and N-acyl amino acids . Another method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular formula of 5-Aminopyrrolidin-2-one is C4H8N2O. It has a molecular weight of 100.12 g/mol . The InChI code is 1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2 .Physical And Chemical Properties Analysis
5-Aminopyrrolidin-2-one is a white crystal powder that is soluble in water and ethanol. It has a melting point of 130-132°C and a boiling point of 312°C at 760 mmHg. Furthermore, the compound has a density of 1.239 g/cm³.Scientific Research Applications
Drug Discovery and Development
“5-Aminopyrrolidin-2-one” serves as a versatile scaffold in drug discovery due to its pyrrolidine structure. It can be used to synthesize novel compounds with potential therapeutic effects. The application of microwave-assisted organic synthesis (MAOS) has increased synthetic efficiency and supported green chemistry initiatives in this field .
Green Chemistry
This compound plays a role in promoting environmentally friendly chemical processes. For example, it is involved in photoinduced organocatalyzed three-component cyclization reactions that can be performed under visible light conditions, offering a greener alternative to traditional synthesis methods .
Anti-inflammatory Agents
Pyrrolidin-2-ones, including “5-Aminopyrrolidin-2-one”, may be used in the design of anti-inflammatory agents. Research has explored their incorporation into novel pyrimidine-based inhibitors targeting NF-κB and cytokines .
Safety and Hazards
The safety information for 5-Aminopyrrolidin-2-one includes several hazard statements such as H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-aminopyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKYFRSLKUNMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505262 | |
Record name | 5-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyrrolidin-2-one | |
CAS RN |
76284-18-9 | |
Record name | 5-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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